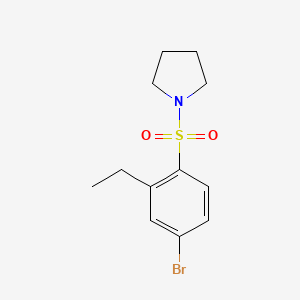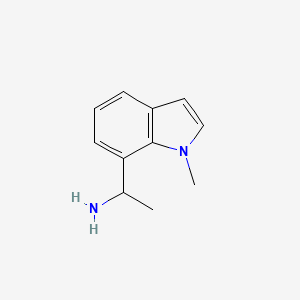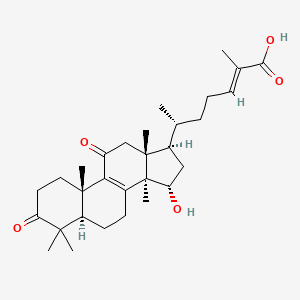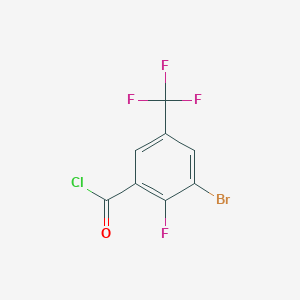
1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-bromo-2-ethylphenylsulfonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the sulfonyl group imparts unique chemical properties to the molecule, making it a valuable scaffold for the development of new bioactive compounds.
Métodos De Preparación
The synthesis of 1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine typically involves the reaction of 4-bromo-2-ethylbenzenesulfonyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These optimizations might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. For example, a nucleophilic aromatic substitution reaction can replace the bromine with an amine or thiol group.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions. For instance, it can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds, expanding its utility in organic synthesis.
Common reagents for these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents such as hydrogen peroxide for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents. Its unique structure allows for the exploration of new drug candidates targeting various diseases.
Materials Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Biological Studies: Researchers use this compound to study its interactions with biological molecules, which can provide insights into its potential as a bioactive agent.
Mecanismo De Acción
The mechanism of action of 1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine include other pyrrolidine derivatives with different substituents on the aromatic ring. For example:
1-((4-Chloro-2-ethylphenyl)sulfonyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
1-((4-Methyl-2-ethylphenyl)sulfonyl)pyrrolidine: Contains a methyl group instead of bromine.
1-((4-Fluoro-2-ethylphenyl)sulfonyl)pyrrolidine: Features a fluorine atom in place of bromine.
These compounds share similar chemical properties but differ in their reactivity and potential applications due to the nature of the substituents. The presence of different halogens or alkyl groups can significantly influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Propiedades
Fórmula molecular |
C12H16BrNO2S |
|---|---|
Peso molecular |
318.23 g/mol |
Nombre IUPAC |
1-(4-bromo-2-ethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H16BrNO2S/c1-2-10-9-11(13)5-6-12(10)17(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Clave InChI |
NPAAFVQLMWXNMZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)

![6-bromo-2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12084936.png)




![2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)


![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
